

# 306-O12B-3 mediated delivery to the liver

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | 306-O12B-3 |           |
| Cat. No.:            | B15577730  | Get Quote |

An In-Depth Technical Guide to 306-O12B-3 Mediated Delivery to the Liver

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The targeted delivery of therapeutic payloads to the liver represents a significant advancement in the treatment of various hepatic and metabolic diseases. Among the most promising non-viral delivery vectors are lipid nanoparticles (LNPs), which can encapsulate and protect nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), and facilitate their uptake by specific cell types. This technical guide focuses on the ionizable cationic lipidoid **306-O12B-3** and its application in formulating LNPs for robust and specific delivery to hepatocytes.

306-O12B is a tail-branched bioreducible lipidoid that has demonstrated high efficiency in mediating liver-specific gene silencing.[1][2] LNPs formulated with 306-O12B have been successfully used for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) to achieve in vivo genome editing of therapeutically relevant genes, such as Angiopoietin-like 3 (Angptl3). [3][4] This guide provides a comprehensive overview of the core technology, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

# Core Technology: 306-O12B Lipid Nanoparticles

The efficacy of 306-O12B in liver targeting is attributed to its unique chemical structure, which includes bioreducible disulfide bonds in its lipid tails. These bonds are stable in the extracellular



environment but are cleaved in the reducing intracellular environment, facilitating the release of the encapsulated payload. The ionizable amine headgroup plays a crucial role in the encapsulation of negatively charged nucleic acids and in the endosomal escape of the LNP contents into the cytoplasm.

Physicochemical Properties of 306-O12B

| Property          | Value                                                                                                                                           | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Formal Name       | tetrakis(2-<br>(octyldisulfaneyl)ethyl)<br>3,3',3",3"'-<br>(((methylazanediyl)bis(propane<br>-3,1-<br>diyl))bis(azanetriyl))tetrapropio<br>nate | [5]       |
| CAS Number        | 2566523-06-4                                                                                                                                    | [5]       |
| Molecular Formula | C59H115N3O8S8                                                                                                                                   | [5]       |
| Formula Weight    | 1251.1 g/mol                                                                                                                                    | [5]       |

# Experimental Protocols Synthesis of 306-O12B Lipidoid (Representative Protocol)

The synthesis of tail-branched bioreducible lipidoids like 306-O12B is typically achieved through a Michael addition reaction.[6][7] This protocol is a representative procedure based on the synthesis of similar lipidoids.

#### Materials:

- Amine-containing head group precursor
- Disulfide bond-incorporated acrylate lipid tail precursor
- Ethanol



- · Teflon-lined glass screw-top vials
- Stir bar
- Flash chromatography system with silica gel

#### Procedure:

- Dissolve the amine core (1 equivalent) and the disulfide-containing acrylate tail (4.8 equivalents) in ethanol in a glass vial equipped with a stir bar.[6]
- Stir the reaction mixture at 80°C for 48 hours.[8]
- Remove the solvent under reduced pressure to obtain the crude product.[6]
- Purify the crude product using flash chromatography on a silica gel column to yield the pure 306-O12B lipidoid.[8]

## Formulation of 306-O12B Lipid Nanoparticles

The following protocol describes the formulation of 306-O12B LNPs encapsulating mRNA and sgRNA using a microfluidic mixing system.[3]

#### Materials:

- 306-O12B lipidoid
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Cas9 mRNA and sgRNA
- Ethanol
- Sodium acetate buffer (25 mM, pH 5.4)



Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Prepare the organic phase by dissolving 306-O12B, cholesterol, DOPC, and DMG-PEG 2000 in ethanol at a molar ratio of 50:38.5:10:1.5.[3]
- Prepare the aqueous phase by dissolving the Cas9 mRNA and sgRNA in 25 mM sodium acetate buffer (pH 5.4).[3]
- Set the flow ratio of the microfluidic system to 3:1 (aqueous:organic) and the total flow rate to 12 mL/min.[3]
- Combine the organic and aqueous phases using the microfluidic device to form the LNPs.
- Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

### In Vivo Administration in Mice

This protocol outlines the intravenous administration of 306-O12B LNPs to mice for in vivo gene editing studies.[3]

#### Materials:

- 306-O12B LNPs encapsulating Cas9 mRNA and sgRNA
- C57BL/6 mice (female, 6-8 weeks old)
- Sterile PBS
- Insulin syringes

#### Procedure:

- Dilute the 306-O12B LNP solution to the desired concentration with sterile PBS.
- Administer the LNP solution to C57BL/6 mice via tail vein injection. A typical total RNA dose
  is 3.0 mg/kg.[3]



- · Monitor the mice for any adverse effects.
- Collect blood and tissue samples at specified time points (e.g., 7 and 100 days) for analysis.

## **Analytical Methods**

- a. Serum ANGPTL3 Protein Analysis (ELISA): Serum levels of ANGPTL3 protein can be quantified using a commercial ELISA kit (e.g., R&D Systems) according to the manufacturer's protocol.[3]
- b. Serum LDL and Triglyceride Analysis: Serum LDL-cholesterol and triglyceride levels can be measured using commercially available colorimetric assay kits (e.g., Crystal Chem for LDL, Cayman Chemical for triglycerides) following the manufacturer's instructions.[3][9][10]
- c. Off-Target Mutagenesis Analysis: Genomic DNA is extracted from the liver tissue. The top nine predicted off-target sites are amplified by PCR and analyzed by next-generation sequencing (NGS) to detect any unintended mutations.[3][11]

## **Quantitative Data**

The following tables summarize the key quantitative findings from in vivo studies using 306-O12B LNPs for Angptl3 gene editing in C57BL/6 mice.

Table 1: In Vivo Genome Editing and Protein Knockdown of Angptl3 at Day 7 Post-Administration[3]

| Treatment Group | Total RNA Dose<br>(mg/kg) | Indel Percentage<br>(%) | Serum ANGPTL3 Reduction (%) |
|-----------------|---------------------------|-------------------------|-----------------------------|
| 306-O12B LNP    | 3.0                       | 38.5                    | 65.2                        |
| MC-3 LNP        | 3.0                       | 14.6                    | 25.0                        |

Table 2: Effect of 306-O12B LNP-mediated Angptl3 Knockdown on Serum Lipid Levels at Day 7[3]



| Treatment Group | Total RNA Dose<br>(mg/kg) | LDL-C Reduction<br>(%) | TG Reduction (%) |
|-----------------|---------------------------|------------------------|------------------|
| 306-O12B LNP    | 3.0                       | 56.8                   | 29.4             |
| MC-3 LNP        | 3.0                       | 15.7                   | 16.3             |

Table 3: Durability of Therapeutic Effect at Day 100 Post-Administration with 3.0 mg/kg 306-O12B LNP[4]

| Parameter           | Reduction (%) |
|---------------------|---------------|
| Indel Percentage    | Maintained    |
| Serum ANGPTL3       | ~60           |
| Serum LDL-C         | ~50           |
| Serum Triglycerides | ~25           |

## **Visualizations**

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key processes involved in 306-O12B mediated liver delivery.



Click to download full resolution via product page

Caption: LNP uptake and genome editing workflow.





Click to download full resolution via product page

Caption: ANGPTL3 signaling pathway and therapeutic intervention.





Click to download full resolution via product page

Caption: PCSK9 signaling pathway and therapeutic intervention.

## **Conclusion**

The 306-O12B lipidoid represents a significant advancement in the field of liver-targeted nucleic acid delivery. Its bioreducible nature and optimized formulation provide a potent and specific platform for in vivo genome editing and gene silencing. The data presented in this guide demonstrate the superior efficacy of 306-O12B LNPs compared to the previous gold standard, MC-3, in mediating therapeutically relevant reductions in ANGPTL3 and associated lipid levels. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working to harness the potential of LNP technology for the treatment of liver diseases. The durable effects observed after a



single administration highlight the potential of this technology to provide long-lasting therapeutic benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quantitation of serum angiopoietin-like proteins 3 and 4 in a Finnish population sample -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. synthego.com [synthego.com]
- To cite this document: BenchChem. [306-O12B-3 mediated delivery to the liver].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577730#306-o12b-3-mediated-delivery-to-the-liver]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com